molecular formula C19H25NO2 B1385325 4-Ethoxy-N-(4-isobutoxybenzyl)aniline CAS No. 1040687-06-6

4-Ethoxy-N-(4-isobutoxybenzyl)aniline

Cat. No.: B1385325
CAS No.: 1040687-06-6
M. Wt: 299.4 g/mol
InChI Key: XLWPPFVJXUAPQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-N-(4-isobutoxybenzyl)aniline is an organic compound that belongs to the class of anilines. It contains both amine (-NH2) and phenyl (-C6H5) groups. The molecular formula of this compound is C19H25NO2, and it has a molecular weight of 299.41 g/mol . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-N-(4-isobutoxybenzyl)aniline typically involves multiple reaction steps. One common synthetic route starts with the reaction of 4-isobutoxybenzyl chloride with aniline to produce 4-isobutoxyphenylaniline. This intermediate is then further reacted with ethyl chloroformate to yield this compound. The compound can be purified using methods such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-(4-isobutoxybenzyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions may result in various substituted aniline derivatives.

Scientific Research Applications

4-Ethoxy-N-(4-isobutoxybenzyl)aniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-(4-isobutoxybenzyl)aniline involves its interaction with specific molecular targets, such as the aldose reductase enzyme. By inhibiting this enzyme, the compound helps to prevent the conversion of glucose to sorbitol, a process that contributes to diabetic complications. The molecular pathways involved include the binding of the compound to the active site of the enzyme, thereby blocking its activity and reducing the formation of harmful by-products.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-N-(4-methoxybenzyl)aniline: Similar in structure but with a methoxy group instead of an isobutoxy group.

    4-Ethoxy-N-(4-butoxybenzyl)aniline: Contains a butoxy group instead of an isobutoxy group.

    4-Ethoxy-N-(4-propoxybenzyl)aniline: Features a propoxy group in place of the isobutoxy group.

Uniqueness

4-Ethoxy-N-(4-isobutoxybenzyl)aniline is unique due to its specific combination of ethoxy and isobutoxy groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research applications, particularly in the study of enzyme inhibition and the development of therapeutic agents.

Properties

IUPAC Name

4-ethoxy-N-[[4-(2-methylpropoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-4-21-18-11-7-17(8-12-18)20-13-16-5-9-19(10-6-16)22-14-15(2)3/h5-12,15,20H,4,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWPPFVJXUAPQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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